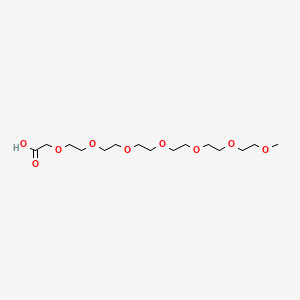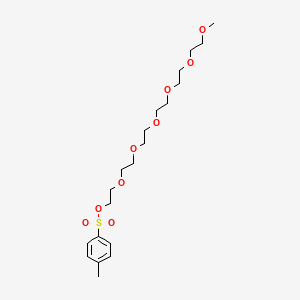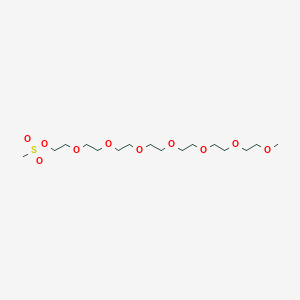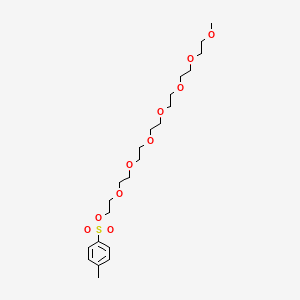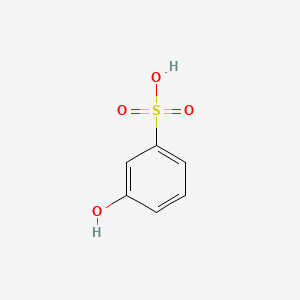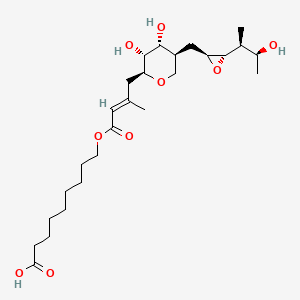
Mupirocin
Overview
Description
Pseudomonas fluorescens. It is primarily used to treat superficial skin infections such as impetigo and folliculitis, and it is also effective against methicillin-resistant Staphylococcus aureus (MRSA) when present in the nasal passages . Mupirocin works by inhibiting bacterial protein synthesis, making it a valuable tool in combating bacterial infections .
Mechanism of Action
Target of Action
Mupirocin, also known as pseudomonic acid A, is a unique antibacterial agent that primarily targets bacterial protein synthesis . The primary target of this compound is the bacterial enzyme isoleucyl-tRNA synthetase . This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of isoleucine to its corresponding tRNA molecule .
Mode of Action
This compound exerts its antimicrobial activity by reversibly inhibiting the activity of bacterial isoleucyl-tRNA synthetase . This inhibition prevents the conversion of isoleucine and tRNA to isoleucine-charged transfer RNA, thereby inhibiting bacterial protein synthesis .
Biochemical Pathways
This compound’s unique mechanism of action affects the protein synthesis pathway in bacteria. By inhibiting isoleucyl-tRNA synthetase, this compound disrupts the normal process of protein synthesis, leading to a decrease in cellular protein levels and ultimately causing bacterial death . The biosynthetic pathway of this compound involves a complex series of reactions catalyzed by a variety of enzymes .
Pharmacokinetics
It is primarily used to treat impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound contribute to its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of protein synthesis by this compound leads to a decrease in cellular protein levels, causing bacterial death . This results in the effective treatment of bacterial skin infections. This compound has shown excellent efficacy in treating primary and secondary superficial skin infections, with clinical evidence suggesting its potential role in eradicating nasal carriage of Staphylococci when administered intranasally .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the prevalence of this compound resistance in certain environments can affect its efficacy . Increased use of this compound can lead to the development of resistance, with reports indicating a strong association between previous this compound exposure and both low-level and high-level this compound resistance . Therefore, continuous screening for this compound resistance in clinical settings is crucial to guide treatment and prescribing practices .
Biochemical Analysis
Biochemical Properties
Mupirocin interacts with various enzymes and proteins in biochemical reactions. It primarily works by inhibiting bacterial protein synthesis . This is achieved by inhibiting the activity of bacterial isoleucyl-tRNA synthetase , which prevents the conversion of isoleucine and tRNA to isoleucine-charged transfer RNA, thus decreasing its cellular levels inside the cells and causing bacterial death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is used to treat impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes . It inhibits protein synthesis in targeted bacteria, thereby affecting cell function . The therapeutic efficiency of this compound is hampered due to protein binding and drug resistance caused by frequent use .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting bacterial protein synthesis . It inhibits the enzyme isoleucyl-tRNA synthetase, thereby preventing the conversion of isoleucine and tRNA to isoleucine-charged transfer RNA . This leads to a decrease in the cellular levels of isoleucine-charged transfer RNA inside the cells, causing bacterial death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in certain metabolic pathways. The biosynthetic pathway of this compound belongs to the trans-AT group in which acyltransferase activity is provided by a separate polypeptide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mupirocin is produced through fermentation using Pseudomonas fluorescens. The biosynthetic pathway involves a series of enzymatic reactions that convert simple precursors into the complex structure of this compound . The key enzymes involved are type I polyketide synthases, which facilitate the formation of the polyketide backbone .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Pseudomonas fluorescens in large bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. The final product is formulated into topical ointments or creams for medical use .
Chemical Reactions Analysis
Types of Reactions: Mupirocin undergoes various chemical reactions, including esterification and hydrolysis. It is relatively stable under normal conditions but can be hydrolyzed to its inactive form under acidic or basic conditions .
Common Reagents and Conditions:
Esterification: Involves the reaction of this compound with alcohols in the presence of acid catalysts.
Hydrolysis: Occurs in the presence of water and can be accelerated by acidic or basic conditions.
Major Products: The primary product of this compound hydrolysis is pseudomonic acid, which is inactive against bacteria .
Scientific Research Applications
Mupirocin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Neosporin: A topical antibiotic that contains neomycin, polymyxin B, and bacitracin.
Retapamulin: Another topical antibiotic used to treat skin infections.
Bacitracin: A topical antibiotic that interferes with bacterial cell wall synthesis.
Uniqueness of Mupirocin: this compound is unique due to its specific mechanism of action, which targets isoleucyl transfer-RNA synthetase. This specificity reduces the likelihood of cross-resistance with other antibiotics, making this compound a valuable option for treating resistant bacterial infections .
Properties
IUPAC Name |
9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINDHVHHQZYEEK-HBBNESRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046438 | |
| Record name | Mupirocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mupirocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.65e-02 g/L | |
| Record name | Mupirocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Mupirocin specifically and reversibly binds to bacterial isoleucyl transfer-RNA (tRNA) synthetase, which is an enzyme that promotes the conversion of isoleucine and tRNA to isoleucyl-tRNA. Inhibition of this enzyme subsequently leads to the inhibition of the bacterial protein and RNA synthesis. Mupirocin is bacteriostatic at lower concentrations but it exerts bactericidal effects with prolonged exposure, killing 90-99% of susceptible bacteria over a 24 hour period. | |
| Record name | Mupirocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
12650-69-0 | |
| Record name | Mupirocin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12650-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mupirocin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mupirocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mupirocin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mupirocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonanoic acid, 9-[[(2Z)-3-methyl-1-oxo-4-[(2S,3R,4R,5S)-tetrahydro-3,4-dihydroxy-5-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]-2-oxiranyl]methyl]-2H-pyran-2-yl]-2-buten-1-yl]oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MUPIROCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0GX863OA5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mupirocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
77-78, 77 - 78 °C | |
| Record name | Mupirocin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mupirocin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


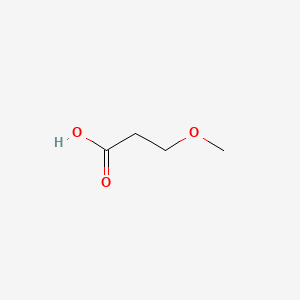


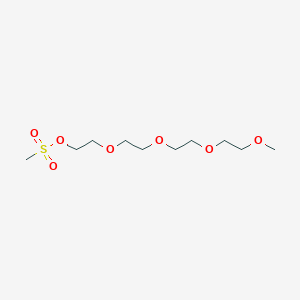
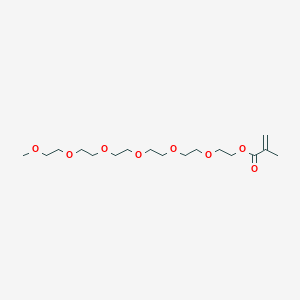
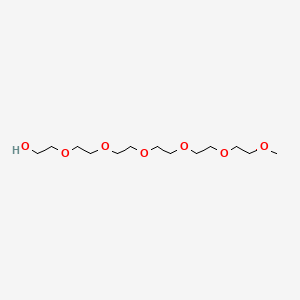
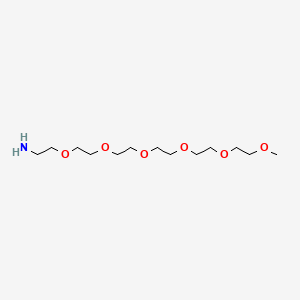
![2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676795.png)
